

Lrrk2-IN-2 chemical structure and properties

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Compound of Interest

Compound Name: *Lrrk2-IN-2*

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An In-depth Technical Guide to LRRK2-IN-1: A Potent LRRK2 Inhibitor

This guide provides a comprehensive overview of the chemical and biological properties of LRRK2-IN-1, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document is intended for researchers, scientists, and drug development professionals working on LRRK2-related neurodegenerative diseases, such as Parkinson's disease.

Chemical Structure and Properties

LRRK2-IN-1 is a small molecule inhibitor belonging to the pyrimidobenzodiazepine class.^[1] Its core structure is designed to fit within the ATP-binding pocket of the LRRK2 kinase domain, thereby inhibiting its catalytic activity.

Table 1: Chemical Properties of LRRK2-IN-1

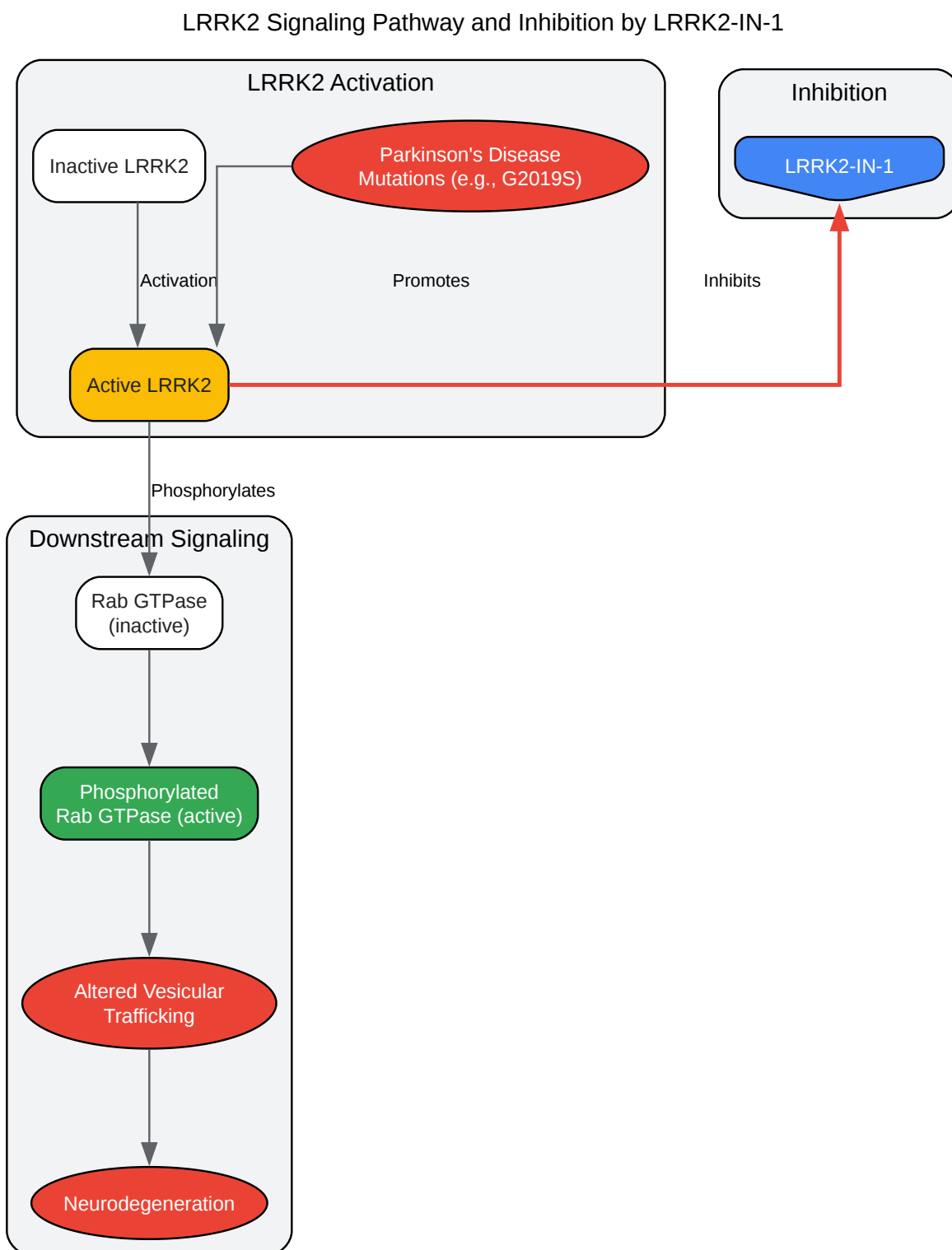
Property	Value	Source
IUPAC Name	2-[[2-methoxy-4-[[4-(4-methyl-1-piperazinyl)-1-piperidinyl]carbonyl]phenyl]amino]-5,11-dimethyl-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one	[1][2]
Molecular Formula	C ₃₁ H ₃₈ N ₈ O ₃	[1][3]
Molecular Weight	570.7 g/mol	[1][3]
CAS Number	1234480-84-2	[2][3]
SMILES	<chem>CN1CCN(CC1)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)NC4=N(C=C5C(=N4)N(C6=CC=CC=C6C(=O)N5C)C)OC</chem>	[1][3]
InChI Key	IWMCPJZTADUIFX-UHFFFAOYSA-N	[1][2]

Biological Activity and Mechanism of Action

LRRK2-IN-1 is a highly potent and selective ATP-competitive inhibitor of LRRK2 kinase activity. [3] It effectively inhibits both wild-type LRRK2 and the pathogenic G2019S mutant, which is commonly associated with an increased risk of Parkinson's disease. [3]

The primary mechanism of action of LRRK2-IN-1 involves blocking the phosphorylation of LRRK2 substrates. A key downstream effect of LRRK2 activation is the phosphorylation of a subset of Rab GTPases. [3][4] By inhibiting LRRK2, LRRK2-IN-1 prevents this phosphorylation event, thereby modulating intracellular trafficking pathways that are thought to be disrupted in Parkinson's disease. [4][5][6] Inhibition of LRRK2 kinase activity by LRRK2-IN-1 leads to the dephosphorylation of LRRK2 at key autophosphorylation sites (e.g., Ser910 and Ser935), which is often used as a biomarker for target engagement in cellular assays. [7] This dephosphorylation can also lead to the ubiquitination and subsequent degradation of the LRRK2 protein. [3]

Signaling Pathway of LRRK2 and Inhibition by LRRK2-IN-1



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LRRK2 Signaling Pathway and Inhibition by LRRK2-IN-1

Quantitative Data

The potency of LRRK2-IN-1 has been quantified through various in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) is a key parameter demonstrating its efficacy.

Table 2: In Vitro Potency of LRRK2-IN-1

Target	IC ₅₀ (nM)	Assay Type	Source
LRRK2 (Wild-Type)	13	Radiometric Kinase Assay	[3][7]
LRRK2 (G2019S Mutant)	6	Radiometric Kinase Assay	[3][7]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize LRRK2 inhibitors like LRRK2-IN-1.

In Vitro Radiometric Kinase Assay for LRRK2

This protocol describes a method to measure the kinase activity of LRRK2 by quantifying the incorporation of radiolabeled phosphate into a model substrate.

Materials:

- Recombinant LRRK2 (Wild-Type or G2019S mutant)
- Myelin Basic Protein (MBP) as a substrate
- Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA)
- ATP solution

- [γ - ^{32}P]ATP
- LRRK2-IN-1 (or other inhibitors) dissolved in DMSO
- P81 phosphocellulose paper
- 50 mM phosphoric acid
- Scintillation counter

Procedure:

- Prepare a reaction mixture containing the kinase assay buffer, recombinant LRRK2 enzyme, and the substrate (MBP).
- Add varying concentrations of LRRK2-IN-1 (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
- Initiate the kinase reaction by adding a solution containing ATP and [γ - ^{32}P]ATP. The final ATP concentration should be close to its K_m for LRRK2.
- Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes) within the linear range of the assay.
- Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
- Wash the P81 paper extensively with 50 mM phosphoric acid to remove unincorporated [γ - ^{32}P]ATP.
- Quantify the incorporated radioactivity on the P81 paper using a scintillation counter.
- Calculate the percentage of inhibition for each concentration of LRRK2-IN-1 relative to the DMSO control and determine the IC_{50} value using non-linear regression analysis.[8]

Cellular Assay for LRRK2 Phosphorylation

This protocol outlines a cell-based assay to measure the inhibition of LRRK2 autophosphorylation at Ser935 in response to inhibitor treatment.

Materials:

- HEK293 cells stably expressing LRRK2 (Wild-Type or G2019S mutant)
- Cell culture medium and supplements
- LRRK2-IN-1 dissolved in DMSO
- Lysis buffer with protease and phosphatase inhibitors
- SDS-PAGE gels and Western blotting apparatus
- Primary antibodies: anti-pSer935-LRRK2 and anti-total-LRRK2
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

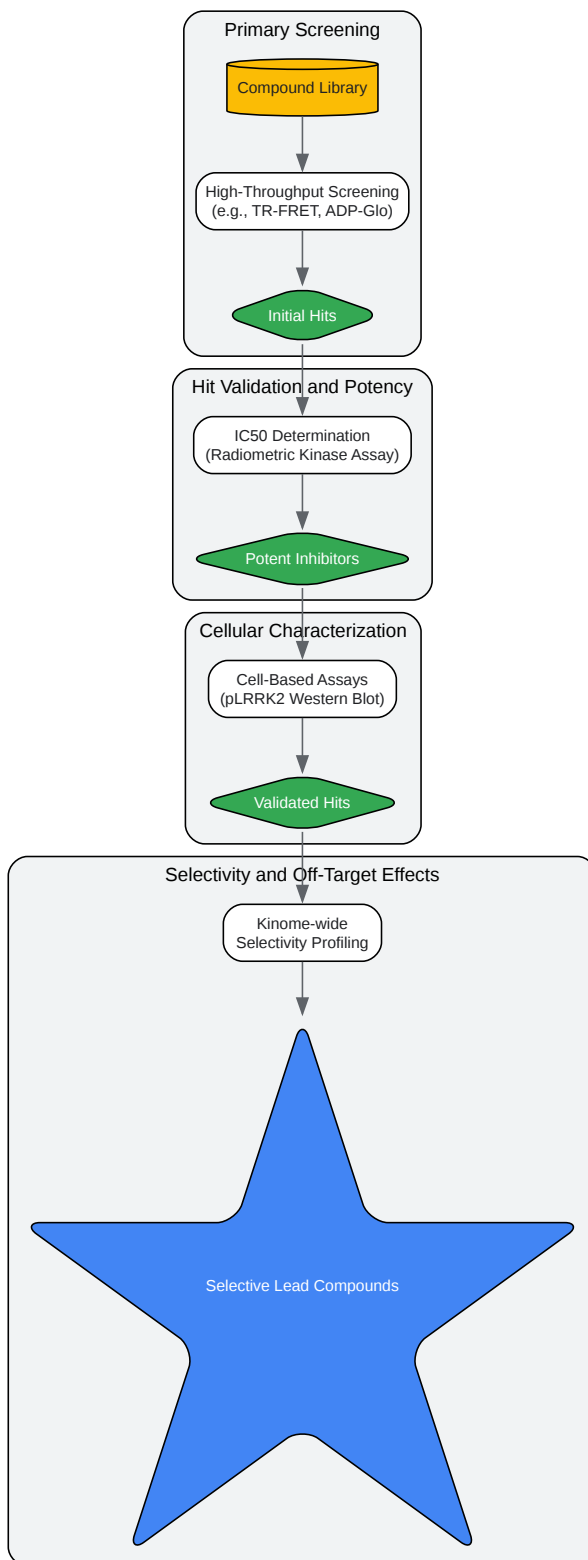
- Plate the HEK293-LRRK2 cells in multi-well plates and allow them to adhere overnight.
- Treat the cells with a dose-response range of LRRK2-IN-1 (or DMSO for control) for a specified duration (e.g., 1-2 hours).
- After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the cell lysates.
- Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and then incubate with the primary antibody against pSer935-LRRK2.
- After washing, incubate the membrane with an HRP-conjugated secondary antibody.

- Detect the signal using a chemiluminescent substrate and an imaging system.
- To normalize for protein loading, strip the membrane and re-probe with an antibody against total LRRK2.
- Quantify the band intensities and calculate the ratio of pSer935-LRRK2 to total LRRK2 to determine the extent of inhibition.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the screening and characterization of LRRK2 kinase inhibitors.

Experimental Workflow for LRRK2 Inhibitor Characterization

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Experimental Workflow for LRRK2 Inhibitor Characterization

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